molecular formula C9H7FO4 B1444468 2-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 314241-04-8

2-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No. B1444468
M. Wt: 198.15 g/mol
InChI Key: XRXCBKITDLPTEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid consists of a benzene ring with a fluorine atom and a methoxycarbonyl group attached. The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of approximately 1.5° between them. The carboxyl group forms a dihedral angle of about 20.2° with respect to the benzene ring .

Scientific Research Applications

Hybrid Nanomaterials Characterization

Monteiro et al. (2015) described the use of a chiral BINOL derivative, prepared via Suzuki C−C coupling and immobilized onto multiwalled carbon nanotubes. This compound, closely related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid, served as a probe for quantifying organic material in hybrid nanomaterials. The study highlights the chemical and electronic integrity of the chiral BINOL ligand after immobilization, suggesting potential applications in catalysis and material science (Monteiro et al., 2015).

Photoresponsive Liquid Crystals

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, which include compounds structurally related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Their research provides insights into enhancing the UV stability of molecules, which is crucial for applications in display technologies and optical materials (Praveen & Ojha, 2012).

Synthesis of SGLT2 Inhibitors

Zhang et al. (2022) demonstrated an industrial-scale synthesis process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. This research emphasizes the compound's relevance in pharmaceutical manufacturing and highlights the efficiency and cost-effectiveness of the process (Zhang et al., 2022).

Molecular Ordering Analysis

Ojha and Pisipati (2003) conducted a computational analysis on the molecular ordering of mesogens related to 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Their work contributes to the understanding of molecular interactions and phase behavior in liquid crystals, which is essential for the development of new materials with tailored properties (Ojha & Pisipati, 2003).

Synthesis of Fluorinated Naphthoic Acids

Tagat et al. (2002) described the synthesis of mono- and difluorinated naphthoic acids, providing a novel route for creating compounds that serve as structural units in biologically active molecules. This research outlines the potential of fluorinated compounds in drug design and development (Tagat et al., 2002).

Safety And Hazards

  • Safety Data Sheet : Link to MSDS

properties

IUPAC Name

2-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCBKITDLPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731468
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methoxycarbonyl)benzoic acid

CAS RN

314241-04-8
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 80% NaClO2 (0.13 mol) in H2O (50 mL) is added dropwise to a solution of crude 3-fluoro-4-formyl benzoic acid methyl ester (4, 0.12 mol) and sulfamic acid (0.13 mol) in H2O (50 mL) and CH3CN (100 mL). After stirring for 1 h, the reaction mixture is poured into saturated Na2SO3 aqueous solution and 1 N HCl, and extracted three times with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, and evaporated in vacuo. The crystals are collected by filtration and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 4-methyl ester (5) as white solid.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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